molecular formula C6H9NO2S B8183929 3-Ethynyl-1-methanesulfonylazetidine

3-Ethynyl-1-methanesulfonylazetidine

Cat. No.: B8183929
M. Wt: 159.21 g/mol
InChI Key: KZNORYDHTFKTJI-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methanesulfonylazetidine is an organic compound with the molecular formula C₆H₉NO₂S. It is characterized by a unique structure that includes an azetidine ring substituted with an ethynyl group and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methanesulfonylazetidine typically involves the reaction of azetidine with ethynyl and methanesulfonyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar palladium-catalyzed coupling techniques. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1-methanesulfonylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-Ethynyl-1-methanesulfonylazetidine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methanesulfonylazetidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-1-methanesulfonylazetidine is unique due to its azetidine ring, which provides a balance between ring strain and stability. This makes it a versatile building block for various chemical syntheses and applications .

Properties

IUPAC Name

3-ethynyl-1-methylsulfonylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-6-4-7(5-6)10(2,8)9/h1,6H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNORYDHTFKTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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